

spectroscopic data for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Cat. No.:	B163190

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Profile of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**

Introduction

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a complex heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a pyrrole ring with a highly substituted phenyl ring, featuring both a nitro group and a trifluoromethyl group. These electron-withdrawing substituents create a unique electronic environment that significantly influences the molecule's chemical properties and, consequently, its spectroscopic signatures. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected spectroscopic data for this molecule.

Given that dedicated, peer-reviewed spectral libraries for this specific compound are not readily available, this document employs a predictive and comparative approach. By dissecting the molecule into its constituent parts—the 1-phenylpyrrole core and the effects of the nitro and trifluoromethyl substituents—we can forecast its spectral characteristics with a high degree of confidence. This methodology mirrors the daily work of spectroscopic analysis, where understanding substituent effects and foundational principles is key to structural elucidation. This guide will cover Nuclear Magnetic Resonance (^1H , ^{13}C , ^{19}F NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The IUPAC name, **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**, describes a pyrrole ring attached via its nitrogen atom to a phenyl ring at position 1. This phenyl ring is substituted at position 2 with a nitro (NO_2) group and at position 4 with a trifluoromethyl (CF_3) group. The molecular formula is $\text{C}_{11}\text{H}_7\text{F}_3\text{N}_2\text{O}_2$ and the molecular weight is 256.18 g/mol [1].

Caption: Molecular structure of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

^1H NMR Spectroscopy

The ^1H NMR spectrum will show signals for the protons on the pyrrole ring and the phenyl ring. The chemical shifts are influenced by the anisotropic effect of the rings and the strong electron-withdrawing nature of the NO_2 and CF_3 groups.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-5' (Pyrrole)	~6.4 - 6.6	Triplet (t)	$J \approx 2.2$
H-3', H-4' (Pyrrole)	~6.8 - 7.0	Triplet (t)	$J \approx 2.2$
H-6 (Phenyl)	~7.6 - 7.8	Doublet (d)	$J \approx 8.5$
H-5 (Phenyl)	~7.9 - 8.1	Doublet of Doublets (dd)	$J \approx 8.5, J \approx 2.0$

| H-3 (Phenyl) | ~8.2 - 8.4 | Doublet (d) | $J \approx 2.0$ |

Interpretation and Causality:

- Pyrrole Protons: In unsubstituted pyrrole, the α -protons (H-2/5) appear around 6.7 ppm and the β -protons (H-3/4) at ~6.2 ppm[2]. When attached to a phenyl ring at the nitrogen, these signals shift. For 1-phenylpyrrole, the α - and β -protons appear at ~7.08 ppm and ~6.34 ppm, respectively[3]. The strong electron-withdrawing phenyl group deshields the pyrrole protons. In our target molecule, the deshielding effect is even more pronounced due to the NO_2 and CF_3 groups, but the steric hindrance from the ortho-nitro group may cause the phenyl ring to twist out of the plane of the pyrrole ring, reducing conjugation and thus slightly altering the expected shifts. The triplet multiplicity arises from coupling to the two adjacent protons on the pyrrole ring.
- Phenyl Protons: The protons on the substituted phenyl ring will exhibit a clear AXM system.
 - H-3 is ortho to the powerful electron-withdrawing NO_2 group and will be the most deshielded proton, appearing as a doublet due to coupling with H-5 (^4J meta-coupling).
 - H-5 is ortho to the CF_3 group and meta to the NO_2 group. It will be significantly deshielded and appear as a doublet of doublets, coupling to both H-6 (^3J ortho-coupling) and H-3 (^4J meta-coupling).
 - H-6 is ortho to the pyrrole nitrogen and meta to the CF_3 group. It will be the most upfield of the phenyl protons and appear as a doublet from coupling with H-5.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to ^{19}F)
C-3', C-4' (Pyrrole)	~110 - 112	Singlet
C-2', C-5' (Pyrrole)	~121 - 123	Singlet
C-3 (Phenyl)	~124 - 126	Quartet (q, $J \approx 4$ Hz)
C-5 (Phenyl)	~127 - 129	Quartet (q, $J \approx 4$ Hz)
C-6 (Phenyl)	~129 - 131	Singlet
C-4 (Phenyl)	~133 - 135	Quartet (q, $J \approx 33$ Hz)
C-1 (Phenyl)	~138 - 140	Singlet
C-2 (Phenyl)	~146 - 148	Singlet

| CF_3 | ~122 - 124 | Quartet (q, $J \approx 272$ Hz) |

Interpretation and Causality:

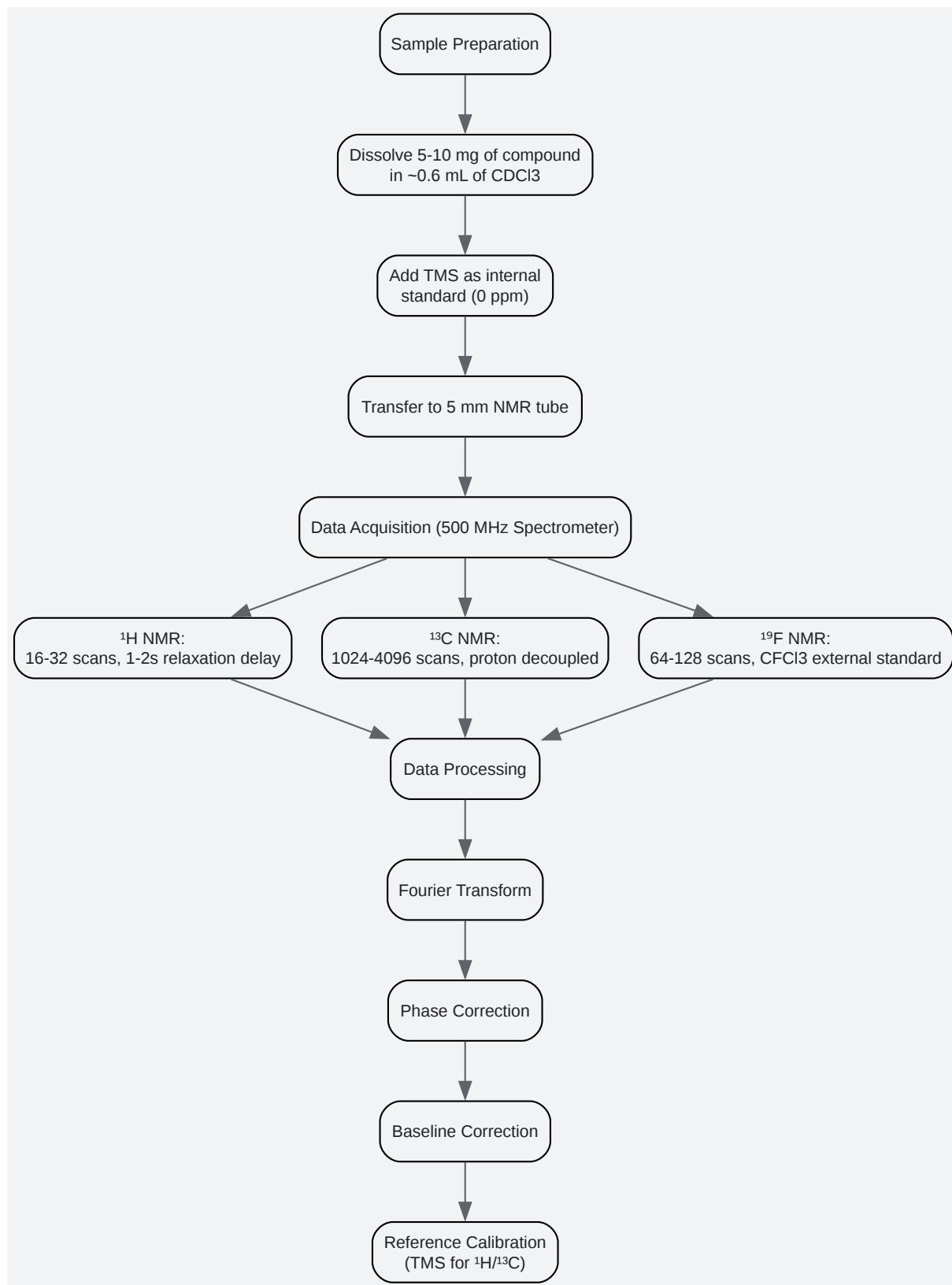
- Pyrrole Carbons: The carbons of the pyrrole ring typically appear between 108 ppm and 118 ppm[4]. The attachment to the electron-withdrawing substituted phenyl ring will deshield them, shifting them slightly downfield.
- Phenyl Carbons: The signals for the phenyl carbons are heavily influenced by the substituents.
 - The carbons directly attached to the electron-withdrawing groups (C-2 attached to NO_2 , C-4 attached to CF_3) will be significantly deshielded.
 - The carbon of the CF_3 group will appear as a strong quartet due to one-bond coupling with the three fluorine atoms (^1JCF), with a large coupling constant around 272 Hz[5].
 - C-4, the carbon attached to the CF_3 group, will also appear as a quartet due to two-bond coupling (^2JCF), with a smaller coupling constant of approximately 33 Hz[5].

- C-3 and C-5, the carbons ortho to the CF_3 group, will show further splitting into small quartets due to three-bond coupling (^3JCF).

^{19}F NMR Spectroscopy

^{19}F NMR is a simple yet powerful technique for fluorinated compounds.

Predicted ^{19}F NMR Data (376 MHz, CDCl_3)


Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
$ \text{-CF}_3 \sim -60 \text{ to } -63$		Singlet

$|\text{-CF}_3| \sim -60 \text{ to } -63$ | Singlet |

Interpretation and Causality: The trifluoromethyl group on the phenyl ring is expected to produce a single, sharp peak in the ^{19}F NMR spectrum. The chemical shift for a CF_3 group on an aromatic ring is typically found in this region, for example, -63.18 ppm for 1-nitro-4-(trifluoromethyl)benzene[5]. Since there are no other fluorine atoms in the molecule, this signal will be a singlet.

Experimental Protocols: NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR data acquisition and processing.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean vial[6]. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for ^1H and ^{13}C NMR spectra ($\delta = 0.00$ ppm)[6]. Transfer the solution to a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard single-pulse experiment with 16 to 32 scans and a relaxation delay of 1-2 seconds to ensure full magnetization recovery[6].
- ^{13}C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024-4096) is necessary to achieve an adequate signal-to-noise ratio[7].
- ^{19}F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by tuning the broadband probe to the ^{19}F frequency. Use a common fluorine standard like trifluorotoluene or CFCI_3 for external referencing.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3150 - 3100	C-H stretch (Aromatic & Pyrrole)	Medium
1590 - 1570	C=C stretch (Aromatic)	Medium
1530 - 1510	**N-O asymmetric stretch (NO ₂) **	Strong
1480 - 1460	C-N stretch (Pyrrole ring)	Medium
1350 - 1330	**N-O symmetric stretch (NO ₂) **	Strong
1320 - 1300	C(aryl)-N stretch	Medium
1325 - 1315	C-F stretch (CF ₃)	Strong
1180 - 1100	C-F stretch (CF ₃)	Strong, multiple bands

| 850 - 800 | C-H out-of-plane bend (Aromatic) | Strong |

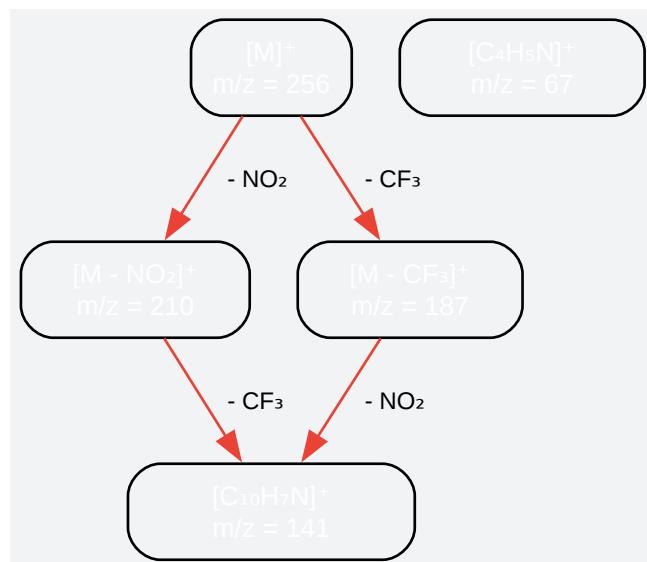
Interpretation and Causality: The IR spectrum will be dominated by strong absorptions from the nitro and trifluoromethyl groups.

- NO₂ Group: The most characteristic signals will be two strong bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching of the N-O bonds. These are definitive indicators of a nitro group.
- CF₃ Group: The C-F stretching vibrations of the trifluoromethyl group will produce very strong and broad absorption bands in the 1330-1100 cm⁻¹ region. These often appear as a series of intense peaks.
- Aromatic and Pyrrole Rings: C-H stretching vibrations for both rings will appear above 3100 cm⁻¹. Aromatic C=C stretching will be visible in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending bands below 900 cm⁻¹ can help confirm the substitution pattern of the phenyl ring.

Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar[8]. The KBr must be spectroscopic grade and completely dry to avoid a broad water signal.
- Pellet Formation: Transfer the homogenous powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
- Data Acquisition: Record a background spectrum of the empty sample holder[6]. Place the KBr pellet in the holder and record the sample spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio[8]. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)


Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data (EI, 70 eV)

m/z	Ion Identity	Interpretation
256	$[\text{M}]^+$	Molecular Ion
210	$[\text{M} - \text{NO}_2]^+$	Loss of the nitro group
187	$[\text{M} - \text{CF}_3]^+$	Loss of the trifluoromethyl group
141	$[\text{C}_{10}\text{H}_7\text{N}]^+$	Loss of NO_2 and CF_3 , or [Phenyl-Pyrrole] fragment

| 67 | $[\text{C}_4\text{H}_5\text{N}]^+$ | Pyrrole cation |

Interpretation and Fragmentation Pathway: The molecular ion peak $[\text{M}]^+$ at m/z 256 should be clearly visible. The fragmentation will be driven by the cleavage of the weakest bonds and the loss of stable neutral fragments.

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathway for the title compound in EI-MS.

- Primary Fragmentation: The most likely initial fragmentations are the loss of the nitro group (NO_2 , 46 Da) to give a fragment at m/z 210, and the loss of the trifluoromethyl radical (CF_3 , 69 Da) to give a fragment at m/z 187.
- Secondary Fragmentation: Further fragmentation of these primary ions can lead to other characteristic peaks. For instance, the ion at m/z 141 corresponds to the 1-phenylpyrrole radical cation after the loss of both substituents.
- Pyrrole Fragment: A peak at m/z 67, corresponding to the pyrrole cation, may also be observed, resulting from the cleavage of the C-N bond between the two rings[9][10].

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the instrument via a direct insertion probe or a Gas Chromatograph (GC-MS) inlet[6].
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV[6].
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

- Detection: Record the mass spectrum, plotting the relative abundance of ions against their m/z values.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its conjugated π -system.

Predicted UV-Vis Data (Methanol or Ethanol)

Predicted λ_{max} (nm)	Electronic Transition	Chromophore
~250 - 270	$\pi \rightarrow \pi^*$	Pyrrole and Phenyl Rings

| ~320 - 350 | $\pi \rightarrow \pi^*$ | Extended conjugation involving the nitro group |

Interpretation and Causality:

- Unsubstituted pyrrole has a UV absorption maximum around 210 nm[11][12]. Phenyl rings show characteristic absorptions around 250-260 nm.
- In the target molecule, the conjugation between the pyrrole and phenyl rings creates an extended chromophore, leading to a bathochromic (red) shift of the primary $\pi \rightarrow \pi^*$ transition into the 250-270 nm range.
- The nitro group, being a powerful auxochrome and part of the conjugated system, will introduce an additional, lower-energy $\pi \rightarrow \pi^*$ transition. This is expected to result in a distinct absorption band at a longer wavelength, likely in the 320-350 nm region, which may impart a pale yellow color to the compound's solutions.

Experimental Protocol for UV-Vis Spectroscopy:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
- Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 600 nm. The instrument will automatically subtract the absorbance of the solvent blank. The resulting spectrum will show absorbance peaks (λ_{max}) corresponding to the electronic transitions.

References

- Supporting Information for a relevant chemical synthesis. Note: While a specific document is cited, the data for 1-nitro-4-(trifluoromethyl)benzene is representative and widely documented.
- Human Metabolome Database: ^{13}C NMR Spectrum (1D, 700 MHz, D_2O , predicted) (HMDB0246529). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0246529]
- Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0035924). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0035924]
- Al-Hourani, B. J. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. *Journal of the Serbian Chemical Society*, 77(7), 899-908. [URL: <https://www.shd.org.rs/JSCS/Vol77-No7/1-JSCS-4268-Al-Hourani.pdf>]
- BenchChem (2025). A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs. [URL: <https://www.benchchem.com/product/b2108>]
- PubChem. 1-(2-Nitrophenyl)pyrrole. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/520611>]
- ChemicalBook. Pyrrole(109-97-7) ^1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-97-7_1HNMR.htm]
- BenchChem (2025). Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. [URL: <https://www.benchchem.com/product/b2108>]
- PubChem. 2-nitro-1H-pyrrole. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/CID-162154167>]
- National Institute of Standards and Technology. Pyrrole - Mass spectrum (electron ionization). [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C109977&Type=Mass&Index=0#Mass-Spec>]
- Fadda, A. A., & El-Mekawy, R. E. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. *International Journal of Chemical and Pharmaceutical Sciences*, 5(2), 219-224. [URL: https://www.ijcps.com/files/vol5issue2/2_ijcps_5.2.14.pdf]

- Sharma, R., & Sharma, P. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research, 8(4), 1831-1835. [URL: <https://www.cibtech.org/J-CHEMISTRY/PUBLICATIONS/2015/Vol-4-No-4/JCS-010-RASHMI-SYNTESIS.pdf>]
- ResearchGate. ^1H NMR spectra of 1H-pyrrole (1) in different solvents. [URL: https://www.researchgate.net/figure/1H-NMR-spectra-of-1H-pyrrole-1-in-different-solvents_fig1_273138865]
- ResearchGate. The FTIR spectrum for Pyrrole. [URL: https://www.researchgate.net/figure/The-FTIR-spectrum-for-Pyrrole_tbl1_326615967]
- ChemicalBook. 1-PHENYL PYRROLE(635-90-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/635-90-5_1HNMR.htm]
- ChemicalBook. Pyrrole(109-97-7) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-97-7_CNMR.htm]
- SpectraBase. Pyrrole - 1H NMR. [URL: <https://spectrabase.com/spectrum/4QWOGFe0MH2>]
- ChemicalBook. **1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROLE**. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7182192.htm]
- National Institute of Standards and Technology. Pyrrole. [URL: <https://webbook.nist.gov/chemistry/name-ser.html>]
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [URL: <https://www.mdpi.com/1422-8599/2022/4/26>]
- ResearchGate. UV-VIS absorption spectra of the pyrrole alkaloid derivatives. [URL: <https://www.researchgate.net>]
- SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [URL: <https://typeset>]
- ResearchGate. UV-vis absorption spectra of 1, 3, 4, and TPA. [URL: https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-1-3-4-and-TPA_fig2_231195604]
- ResearchGate. UV-visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. [URL: https://www.researchgate.net/figure/UV-visible-spectroscopy-study-of-a-pyrrole-monomer-and-b-polypyrrole-Color-figure_fig3_326615967]
- ResearchGate. The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z 82). [URL: https://www.researchgate.net/figure/The-mass-spectra-of-a-pyrrole-m-z-67-and-2-cyclohexen-1-one-m-z-82-b-2-methyl_fig9_330366938]
- ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. [URL: <https://www.researchgate.net>]
- ResearchGate. UV-vis absorption spectra of pyrrole before and after polymerization. [URL: <https://www.researchgate.net>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROLE | 136773-58-5 [chemicalbook.com]
- 2. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]
- 4. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163190#spectroscopic-data-for-1-2-nitro-4-trifluoromethyl-phenyl-1h-pyrrole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com